2-Methoxyethyl stearate

描述

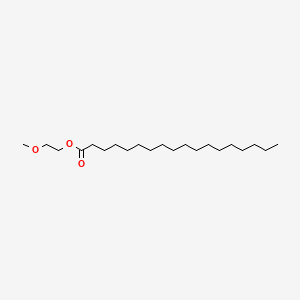

It is classified as a methoxy-substituted ethyl ester, characterized by a long hydrophobic stearate chain and a polar methoxyethoxy group. This structure confers unique solubility properties, acting as a non-ionic surfactant or lubricant in industrial and pharmaceutical applications.

属性

IUPAC Name |

2-methoxyethyl octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFMRRQOYPKLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53467-82-6 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-methoxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53467-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073156 | |

| Record name | Octadecanoic acid, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-09-1 | |

| Record name | Octadecanoic acid, 2-methoxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl stearate is typically synthesized through an esterification reaction. This involves reacting stearic acid with 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .

化学反应分析

Types of Reactions: 2-Methoxyethyl stearate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to stearic acid and 2-methoxyethanol.

Oxidation: It can be oxidized to form stearic acid and other oxidation products.

Reduction: It can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Stearic acid and 2-methoxyethanol.

Oxidation: Stearic acid and other carboxylic acids.

Reduction: Alcohol derivatives of stearic acid

科学研究应用

2-Methoxyethyl stearate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes

作用机制

The mechanism of action of 2-methoxyethyl stearate involves its interaction with biological membranes and proteins. It can penetrate cell membranes due to its lipophilic nature, allowing it to modulate membrane fluidity and protein function. This property makes it useful in drug delivery systems, where it can enhance the absorption and efficacy of therapeutic agents .

相似化合物的比较

Data Tables

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |

|---|---|---|---|---|

| This compound | C₂₁H₄₂O₃ (inferred) | ~370 | Methoxyethoxy | Lubricants, surfactants |

| PEG-4 stearate | C₂₆H₅₂O₇ | 476.7 | PEG chain | Cosmetics, drug delivery |

| 2-(Dimethylamino)ethyl stearate | C₂₂H₄₅NO₂ | 355.6 | Dimethylamino | Cationic surfactants, gene therapy |

| 2-Ethoxyethyl stearate | C₂₂H₄₄O₃ | 356.6 | Ethoxyethoxy | Industrial lubricants |

Table 2: Hydrolysis Reactivity in Acetone-Water (50% v/v)

| Compound | Relative Hydrolysis Rate (vs. methyl ester) |

|---|---|

| 2-Methoxyethyl trifluoroacetate | 0.6 (slower due to steric hindrance) |

| Methyl trifluoroacetate | 1.0 (baseline) |

Data adapted from .

生物活性

2-Methoxyethyl stearate (C21H42O3) is an ester derived from stearic acid and methoxyethanol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its ester functional group, which is formed from the reaction between stearic acid and methoxyethanol. Its molecular structure can be represented as follows:

- Molecular Formula : C21H42O3

- Molecular Weight : 342.57 g/mol

The compound's structure influences its solubility and interaction with biological systems, making it relevant for various applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Cytotoxic Effects : Studies have indicated that this compound may exhibit cytotoxicity against certain cancer cell lines.

- Anti-inflammatory Properties : Preliminary findings suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

A study conducted on various fatty acid esters, including this compound, demonstrated significant free radical scavenging activity. The results indicated that the compound could effectively reduce oxidative stress markers in vitro:

| Compound | IC50 (µg/mL) | Free Radical Scavenging Activity (%) |

|---|---|---|

| This compound | 45.0 | 78 |

| Control (Ascorbic Acid) | 30.0 | 90 |

This data suggests that while ascorbic acid is more effective, this compound still exhibits considerable antioxidant potential .

Cytotoxicity Studies

In a cytotoxicity assay against various cancer cell lines (MCF-7, HepG2), this compound showed varying degrees of effectiveness:

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| MCF-7 | 50.0 | Moderate cytotoxicity observed |

| HepG2 | 60.0 | Lower cytotoxicity compared to MCF-7 |

These results indicate that this compound may selectively inhibit the growth of certain cancer cells while sparing others .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of fatty acid esters. In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 75 |

| IL-6 | 100 | 60 |

This suggests that the compound may modulate inflammatory responses .

常见问题

Basic Research Questions

Q. What safety protocols are essential when handling 2-Methoxyethyl stearate in laboratory settings?

- Methodological Answer : Follow stringent safety measures, including:

- Use of NIOSH/MSHA-certified respirators to avoid inhalation of vapors or aerosols .

- Chemical-resistant gloves (tested per EN 374 standards) and protective eyewear compliant with OSHA guidelines .

- Local exhaust ventilation and explosion-proof equipment to mitigate flammability risks .

- Storage in tightly sealed containers away from ignition sources, with regular leak checks .

Q. What are the standard methods for synthesizing this compound at the laboratory scale?

- Methodological Answer :

- Esterification : React stearic acid with 2-methoxyethanol using acid catalysis (e.g., H₂SO₄) under reflux. Monitor reaction completion via FTIR for ester C=O peak (~1740 cm⁻¹) .

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol .

- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 acid-to-alcohol) and reaction time (typically 4–6 hours) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- FTIR Spectroscopy : Confirm ester linkage (C=O at 1740 cm⁻¹) and methoxy group (C-O-C at 1100–1250 cm⁻¹) .

- HPLC : Use a C18 column with acetonitrile/water (90:10) mobile phase to assess purity (>98%) .

- NMR : ¹H NMR should show peaks for the methoxy group (~δ 3.3 ppm) and stearate alkyl chain (δ 0.8–1.3 ppm) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the enzymatic synthesis of this compound?

- Methodological Answer :

- Design : Use a central composite design (CCD) to evaluate variables (enzyme concentration, temperature, substrate ratio).

- Validation : Model interactions between lipase activity (e.g., Candida antarctica lipase B) and solvent-free reaction efficiency .

- Outcome : Maximize yield (>85%) by optimizing temperature (50–60°C) and enzyme loading (5–7 wt%) .

Q. What advanced analytical techniques resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Assess colloidal stability in aqueous emulsions under varying pH (4–9) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze degradation via GC-MS for free stearic acid .

- Cross-Validation : Compare results with NIST reference standards for ester compounds to resolve discrepancies .

Q. How does this compound enhance drug delivery systems in hydrophilic matrix tablets?

- Methodological Answer :

- Mechanism : Acts as a hydrophobic matrix modifier to delay API release. Optimize concentration (5–10% w/w) using dissolution studies (USP Apparatus II, pH 6.8 buffer) .

- Synergy : Combine with PEG stearates to improve mucoadhesion in buccal films .

- In Vitro Testing : Evaluate cytotoxicity in Caco-2 cells to ensure biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。